molecular formula C15H13Cl2F3N2O4 B041820 Pyraflufen-ethyl CAS No. 129630-19-9

Pyraflufen-ethyl

Cat. No. B041820
M. Wt: 413.2 g/mol
InChI Key: APTZNLHMIGJTEW-UHFFFAOYSA-N
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Description

Pyraflufen-ethyl is a selective herbicide known for its efficacy in controlling broad-leaved weeds in cereal crops such as wheat and barley. It operates by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll synthesis, which leads to the photobleaching of the weed foliage. This compound demonstrates excellent selectivity, fast action, and is effective at low use rates, making it an attractive option for post-emergence application in cereal fields (Mabuchi, Miura, & Ohtsuka, 2002).

Synthesis Analysis

The synthesis of Pyraflufen-ethyl and related compounds typically involves cyclocondensation reactions and the Knoevenagel condensation method. For example, substituted pyrazole derivatives, which share structural features with Pyraflufen-ethyl, have been synthesized through a 3+2 annulation method using ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride. This approach highlights the importance of precise control over the reaction conditions to achieve the desired molecular architecture (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of Pyraflufen-ethyl and its analogs is characterized by X-ray diffraction studies, revealing crucial information about their conformation and crystalline arrangement. For instance, studies on ethyl pyrazole derivatives have shown that these compounds can crystallize in various systems, with molecular geometry influenced by intermolecular hydrogen bonding and π-π stacking interactions. Such structural insights are vital for understanding the herbicidal activity and selectivity of Pyraflufen-ethyl (Viveka et al., 2016).

Chemical Reactions and Properties

Pyraflufen-ethyl undergoes specific chemical reactions that contribute to its herbicidal action. The efficacy of Pyraflufen-ethyl in controlling weeds like Parthenium hysterophorus is attributed to its ability to disrupt the plant's physiological processes rapidly. Research on its application rates and effectiveness against different growth stages of weeds provides insight into its chemical behavior in agricultural settings (Fernandez et al., 2014).

Scientific Research Applications

  • Weed Control in Crops : Pyraflufen-ethyl is effective in controlling rosette Parthenium hysterophorus and is also used as a post-emergence cereal herbicide for broad-leaved weeds. It's particularly effective in controlling weeds in rice nurseries and reducing peanut yield due to its phytotoxic effects. It's been used as a new desiccant for potato production in Canada, significantly improving stem desiccation in certain varieties (Fernandez et al., 2014), (Mabuchi et al., 2002), (Ivany, 2005).

  • Herbicide Mechanism : It's been found that Pyraflufen-ethyl accumulates protoporphyrinogen IX in cucumber cotyledons after foliar application, leading to an increase of protoporphyrin IX. This herbicide selectively affects cleavers due to differences in foliar deposition, absorption, and metabolic detoxification rates (Murata et al., 2004), (Murata et al., 2002).

  • Impact on Yield and Crop Tolerance : Studies have shown that Pyraflufen-ethyl can cause peanut stunting and yield reduction in certain conditions. Its combination with other herbicides like glyphosate has shown to affect weed control and reduce soybean yield, while in dry beans, it's shown to be safe for weed management when applied preplant (Grichar et al., 2010), (Scroggs et al., 2006), (Soltani et al., 2022).

  • Health and Safety Evaluations : Concerning its safety, research has indicated that pyraflufen-ethyl causes chronic toxicity in rats, mainly affecting the kidney. However, its residues in agricultural practices are unlikely to present a risk to consumer health. It's essential to understand the long-term effects of its use and exposure to ensure consumer and environmental safety (Jia, 2013), (Brancato et al., 2018).

Safety And Hazards

Pyraflufen-ethyl is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

Pyraflufen-ethyl is recognized for its targeted performance, flexibility, and ease in application . It is used as a post-emergent herbicide for broad-leaved weed control, a potato desiccant, a sucker and side shoot control product for vines and high crops, and a defoliant for cotton . It is expected to continue to play a significant role in weed control in various crops .

properties

IUPAC Name

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate
Source PubChem
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InChI

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZNLHMIGJTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H13Cl2F3N2O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034871
Record name Pyraflufen-ethyl
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Molecular Weight

413.2 g/mol
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Physical Description

Cream-colored or pale brown solid; [HSDB]
Record name Pyraflufen-ethyl
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Solubility

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C
Record name PYRAFLUFEN-ETHYL
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Density

1.565 at 24 °C
Record name PYRAFLUFEN-ETHYL
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Vapor Pressure

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C
Record name PYRAFLUFEN-ETHYL
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Product Name

Pyraflufen-ethyl

Color/Form

Fine, cream-colored powder, Pale brown, crystalline

CAS RN

129630-19-9
Record name Pyraflufen-ethyl
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Record name Pyraflufen-ethyl
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Record name Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester
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Melting Point

126-127 °C
Record name PYRAFLUFEN-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
798
Citations
馬渕勉, 三浦友三, 大塚隆 - Journal of Pesticide Science, 2002 - jlc.jst.go.jp
… In this study, weed control spectrum of pyraflufenethyl and the selectivity were investigated in post- and pre-emergence application in greenhouse tests. Then, the speed of action and …
Number of citations: 25 jlc.jst.go.jp
JA Ivany - Crop Protection, 2005 - Elsevier
… The new herbicide pyraflufen-ethyl was evaluated as a haulm desiccant … of pyraflufen-ethyl above 10 g ai ha −1 except on the variety, Russet Burbank, at 60 g ai ha −1 . Pyraflufen-ethyl …
Number of citations: 20 www.sciencedirect.com
H Wang, J Hu, H Zhang, C Chen… - International Journal of …, 2007 - Taylor & Francis
… found in the literature on the dissipation rate of pyraflufen-ethyl in soil and apples. Thus, the … residue of pyraflufen-ethyl in soil and apples, and to evaluate pyraflufen-ethyl residue levels …
Number of citations: 6 www.tandfonline.com
WJ Grichar, PA Dotray, TA Baughman - Crop protection, 2010 - Elsevier
… Pyraflufen-ethyl, another PPO inhibitor, may be … or pyraflufen-ethyl in peanut. The objective of this research was to evaluate peanut tolerance to carfentrazone-ethyl and pyraflufen-ethyl …
Number of citations: 10 www.sciencedirect.com
S Chaudhari, D Jordan, K Jennings - Peanut Science, 2017 - meridian.allenpress.com
… Carfentrazone-ethyl and pyraflufen-ethyl control large … to carfentrazone or pyraflufen-ethyl applied postemergence 1 … carfentrazone-ethyl, diclosulam, pyraflufen-ethyl, lactofen, and 2,…
Number of citations: 2 meridian.allenpress.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… at European level for the pesticide active substance pyraflufen-ethyl. In order to assess the occurrence of pyraflufen-ethyl residues in plants, processed commodities, rotational crops …
Number of citations: 4 efsa.onlinelibrary.wiley.com
PA Dotray, TA Baughman, WJ Grichar - Peanut Science, 2010 - meridian.allenpress.com
… , carfentrazone-ethyl and pyraflufen-ethyl applied EP resulted … At this location, carfentrazone-ethyl and pyraflufen-ethyl at … applied LP, and all pyraflufen-ethyl treatments caused …
Number of citations: 5 meridian.allenpress.com
HL Wang, JZ Li, JY Hu - Analytical sciences, 2006 - jstage.jst.go.jp
… of pyraflufen-ethyl residues in soil matrices. The method we developed is simple, sensitive and facile, in it pyraflufen-ethyl is … of the behavior of pyraflufen-ethyl residues in soil under …
Number of citations: 5 www.jstage.jst.go.jp
村田伸治, 山下亜紀, 木村幸夫, 元場一彦… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
… In this study, to clarify mechanisms of selective action of pyraflufen-ethyl between wheat ( Triticum aestivum L.) and cleavers, differences in the intrinsic sensitivity of Protox, in the foliar …
Number of citations: 15 jlc.jst.go.jp
D Westerveld - 2021 - atrium.lib.uoguelph.ca
Fifteen field experiments were conducted in 2019 and 2020 to evaluate bromoxynil, pyraflufen-ethyl/2,4-D, and tiafenacil, alone and tankmixed with metribuzin, for the control of …
Number of citations: 3 atrium.lib.uoguelph.ca

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